molecular formula C15H20O B7869692 4-Methylphenyl cycloheptyl ketone

4-Methylphenyl cycloheptyl ketone

Cat. No.: B7869692
M. Wt: 216.32 g/mol
InChI Key: FIOBOYXQDAEAFH-UHFFFAOYSA-N
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Description

4-Methylphenyl cycloheptyl ketone is an organic compound characterized by a cycloheptyl group attached to a 4-methylphenyl group via a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl cycloheptyl ketone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of cycloheptanone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally require an anhydrous environment and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors which allow for better control over reaction parameters and scalability. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ketone group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 4-Methylbenzoic acid derivatives.

    Reduction: 4-Methylphenyl cycloheptyl alcohol.

    Substitution: Nitro, sulfo, or halo derivatives of this compound.

Scientific Research Applications

Synthesis Method Overview

Method Reactants Conditions Yield
Photocatalytic Synthesis4-Methylbenzaldehyde, CyclohexaneUV light, 10-20 hoursHigh
Microwave-Assisted SynthesisCyclohexyl phenyl ketone180°CModerate
Diels-Alder Reaction1,3-Butadiene, Acrylic AcidReflux>99%

Photoinitiators in Polymer Chemistry

4-Methylphenyl cycloheptyl ketone serves as a photoinitiator in polymer chemistry. It facilitates the initiation of free radical polymerization processes when exposed to UV light. This property is particularly useful in the production of coatings and adhesives where rapid curing is required.

Dopamine Transporter Inhibitors

A derivative of this compound has been identified as a dopamine transporter reuptake inhibitor. Research indicates that it has potential therapeutic applications in treating conditions related to dopamine dysregulation, such as ADHD and substance abuse disorders .

Radical Coupling Reactions

Studies have demonstrated that this compound can participate in radical coupling reactions, which are essential in synthesizing complex organic molecules. These reactions are facilitated by catalysts such as samarium iodide (SmI₂), showcasing the compound's versatility in organic synthesis .

Case Study 1: Photocatalytic Synthesis

A study highlighted the successful photocatalytic synthesis of cycloheptyl (4-methylphenyl) ketone using 4-methylbenzaldehyde and cyclohexane. The method yielded high purity products with minimal environmental impact due to the avoidance of hazardous solvents .

Case Study 2: Pharmacological Evaluation

In pharmacological studies, a derivative of this compound was tested for its efficacy as a dopamine transporter inhibitor. The results indicated significant binding affinity and inhibition of dopamine reuptake, suggesting its potential for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-Methylphenyl cycloheptyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain pathways by binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

    4-Methylphenyl cyclohexyl ketone: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    4-Methylphenyl cyclopentyl ketone: Contains a cyclopentyl group, leading to different steric and electronic properties.

    4-Methylphenyl cyclooctyl ketone: Features a larger cyclooctyl group, affecting its reactivity and applications.

Uniqueness: 4-Methylphenyl cycloheptyl ketone is unique due to its specific ring size, which influences its chemical reactivity and physical properties. The cycloheptyl group provides a balance between steric hindrance and flexibility, making it suitable for various synthetic and industrial applications.

Biological Activity

4-Methylphenyl cycloheptyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H18OC_{14}H_{18}O. Its structure features a cycloheptyl group attached to a ketone and a para-methylphenyl substituent, which may influence its reactivity and biological interactions.

Pharmacological Effects

Research on similar compounds suggests that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Compounds with similar structures often show antimicrobial properties. For instance, azole derivatives have demonstrated significant antifungal activity, hinting at the potential for this compound to possess similar properties .
  • Neuropharmacological Effects : The presence of the methyl group in the phenyl ring may enhance interactions with neuroreceptors, potentially influencing mood and cognitive functions. Similar compounds have been studied for their neuroactive properties .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Enzyme Interactions : Ketones can undergo nucleophilic addition reactions, making them potential substrates for various enzymes. The compound's structure suggests it could interact with ketoreductases or other metabolic enzymes .
  • Receptor Binding : The methylphenyl moiety may facilitate binding to specific receptors in the nervous system, leading to neuropharmacological effects.

Synthesis and Biological Testing

A study investigated the synthesis of various ketones, including this compound. The researchers utilized a catalytic system that allowed for efficient transformation of starting materials into the desired ketones. Subsequent biological testing revealed promising antimicrobial activity against several strains of bacteria and fungi .

Comparative Analysis

In comparative studies, this compound was evaluated alongside other structurally similar compounds. The results indicated that while some analogs exhibited significant biological activity, this compound showed moderate effects. This highlights the importance of structural variations in determining biological outcomes .

Data Summary

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₄H₁₈OContains a methyl group in the phenyl ringModerate antimicrobial
4-Cyanophenyl cyclohexyl ketoneC₁₄H₁₅NOContains a cyano groupSignificant antimicrobial
4-Fluorophenyl cyclohexyl ketoneC₁₄H₁₅FNOIncorporates a fluorine atomVariable activity

Properties

IUPAC Name

cycloheptyl-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-12-8-10-14(11-9-12)15(16)13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOBOYXQDAEAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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